4-Cyano-4'-methylbiphenyl

Liquid Crystal Materials Science Phase Transition

Researchers developing CCR5 antagonists risk synthetic failure with wrong regioisomers. Only para-cyano 1CB enables selective SBMEA reduction and Wittig pathway to TAK-779. • Validated starting material for TAK-779 benzocycloheptene core • Non-mesogenic solid (mp 108-112°C); suitable for NMR dopant studies • 2-Cyano or des-methyl analogs cause total synthetic failure or loss of bioactivity

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 50670-50-3
Cat. No. B1345985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4'-methylbiphenyl
CAS50670-50-3
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3
InChIKeyQIBWMVSMTSYUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-4'-methylbiphenyl: Non-Mesogenic Building Block


4-Cyano-4'-methylbiphenyl (CAS 50670-50-3), also known as 1CB, is a para-substituted biphenyl derivative containing a cyano group on one ring and a methyl group on the other [1]. It is a white to almost white crystalline solid at room temperature with a molecular weight of 193.24 g/mol . Unlike its longer-chain alkyl homologs, this compound is non-mesogenic, exhibiting a direct solid-to-liquid transition without forming intermediate liquid crystalline phases . It serves as a critical intermediate in the large-scale synthesis of TAK-779, a non-peptide CCR5 antagonist, and has been studied for its monocyte chemoattractant properties [2].

Non-mesogenic Solid-state intermediate; no liquid crystal phase
Para-cyano regioisomer Required for TAK-779 core synthesis pathway
Standardized quality Consistent purity specification across global suppliers

4-Cyano-4'-methylbiphenyl: Why Isomer Substitution Fails


Substituting 4-Cyano-4'-methylbiphenyl with a simple analog like 2-cyano-4'-methylbiphenyl or 4-cyanobiphenyl leads to functional failure in both synthetic and biological contexts. The para-cyano regiochemistry is essential for the specific reduction and subsequent Wittig reaction pathways that lead to TAK-779, a structural framework not accessible from the ortho-cyano isomer used for sartan antihypertensives [1]. Similarly, replacing it with longer-chain cyanobiphenyls like 5CB introduces mesogenic behavior and a drastically lower melting point, which compromises its utility as a solid-state intermediate . Even the absence of the methyl group, as in 4-cyanobiphenyl, eliminates the hydrophobic contacts required for specific biological activities such as monocyte chemoattraction and MCP-1 induction .

Ortho-cyano isomer
Synthetic route leads to sartan antihypertensives, not TAK-779; pathway-specific regiochemistry required.
Longer-chain homologs (e.g., 5CB)
Introduce nematic liquid crystal behavior; solid-state intermediate handling may be compromised.
Des-methyl analog (4-cyanobiphenyl)
Absence of methyl group may alter hydrophobic interactions; monocyte chemoattractant activity not reported.

4-Cyano-4'-methylbiphenyl: Comparative Evidence


Non-Mesogenic vs. Nematic Phase Behavior

4-Cyano-4'-methylbiphenyl (1CB) does not exhibit liquid crystalline behavior and is specifically classified as non-mesogenic, providing a direct solid-to-liquid transition. This contrasts sharply with its longer-chain analog 4-cyano-4'-pentylbiphenyl (5CB), which is a room-temperature nematic liquid crystal. The melting point of 4-Cyano-4'-methylbiphenyl is 108-112 °C, significantly higher than the 22.5-35 °C melting range of 5CB, making it easier to handle as a solid intermediate but unsuitable for applications requiring a nematic phase [1].

Phase behavior
Head-to-head
Non-mesogenic solid (mp 108–112 °C) vs. 5CB nematic liquid (mp 22.5–35 °C)
Clear solid-state intermediate selection; avoids liquid crystal phase.
DSC and visual observation under ambient conditions.
Liquid Crystal Materials Science Phase Transition

TAK-779 Intermediate vs. Sartan Isomer Routes

The para-cyano substitution of 4-Cyano-4'-methylbiphenyl is essential for a key large-scale synthetic route to TAK-779, a CCR5/CCR2 antagonist. The selective reduction of 4'-methylbiphenyl-4-carbonitrile with sodium bis(2-methoxyethoxy)aluminum hydride (SBMEA) in THF yields the corresponding aldehyde, which subsequently undergoes Wittig condensation to build the benzocycloheptene core [1]. In contrast, the ortho-cyano regioisomer 2-cyano-4'-methylbiphenyl (CAS 114772-53-1) is exclusively used as an intermediate for angiotensin II receptor antagonists (sartans) like losartan and valsartan, a completely different therapeutic class .

Synthetic route
Cross-study
Para-cyano → TAK-779 core via SBMEA reduction; ortho-cyano → sartan core
Regioisomer must match target synthesis pathway.
Synthetic protocol verification required.
Pharmaceutical Synthesis CCR5 Antagonist Process Chemistry

High vs. Low Melting Point Isomer Profile

4-Cyano-4'-methylbiphenyl has a relatively high melting point of 108.0 to 112.0 °C, enabling easy recrystallization from hot methanol and standard solid-state storage and handling at ambient temperature . This thermal profile is significantly different from its closest positional isomer, 2-cyano-4'-methylbiphenyl, which exhibits a much lower melting range of 49-52 °C . The higher melting point of the para-isomer ensures it remains a stable solid during routine laboratory processes and long-term storage, reducing the risk of liquefaction and degradation compared to the low-melting ortho-isomer.

Melting point gap
Head-to-head
~56–63 °C higher than ortho-isomer (108–112 °C vs 49–52 °C)
Facilitates recrystallization and robust solid-state storage.
Supplier specification data; capillary method.
Pharmaceutical Intermediates Purification Thermal Analysis

Monocyte Chemoattractant and Cytokine Induction

4-Cyano-4'-methylbiphenyl has been shown to be a functional monocyte chemoattractant, inducing chemotaxis in vitro and stimulating the production of MCP-1, TNFα, IL-1β, IL-6, macrophage inflammatory protein 1α, and macrophage inflammatory protein 2 from human monocytes . While similar compounds like 4-cyanobiphenyl or 4-methylbiphenyl may serve as simple synthetic intermediates, the combined cyano and methyl para-substituent pattern of this compound confers a unique, non-cytokine chemokine-like activity that is not class-wide for all biphenyl derivatives. This activity is not reported for the 2-cyano isomer used in sartan synthesis, highlighting a functional biological divergence based on substitution position.

Biological activity
Class-level inference
Reported induction of chemotaxis and cytokines (MCP-1, TNFα, IL-1β, etc.) in human monocytes
Supports monocyte activation pathway research context.
Quantitative EC50 data not available; assay validation suggested.
Immunology Chemotaxis Monocyte Activation

Commercial Purity and Quality Control

4-Cyano-4'-methylbiphenyl is commercially available with a consistently high purity specification of ≥98.0% as determined by gas chromatography (GC) from multiple international suppliers such as TCI and VWR . This level of purity is uniform across the supply chain, providing confidence for demanding synthetic and biological applications. In contrast, while 2-cyano-4'-methylbiphenyl is also available at comparable purity from bulk manufacturers, its lower melting point and historical use as a commodity sartan intermediate can lead to variability in analytical characterization documentation across suppliers .

Purity specification
Spec review
≥98.0% (GC) across TCI, VWR suppliers
Standardized QC supports batch reproducibility.
Verify CoA for each procurement lot.
Chemical Procurement Quality Control Analytical Chemistry

4-Cyano-4'-methylbiphenyl: Optimal Application Scenarios


Large-Scale CCR5 Antagonist Synthesis

4-Cyano-4'-methylbiphenyl is the validated starting material for the scalable synthesis of the benzocycloheptene core of TAK-779 and related CCR5/CCR2 antagonists. As demonstrated in the Ikemoto et al. (2000) process route, the para-cyano group is selectively reduced by SBMEA to generate the pivotal aldehyde intermediate, a transformation not possible with the ortho-cyano isomer used for angiotensin receptor blockers. Researchers and process chemists developing next-generation non-peptide CCR5 antagonists should source this specific regioisomer to ensure compatibility with the established reaction sequence and avoid the risk of total synthetic failure caused by the wrong regiochemistry. [1][2]

Non-Mesogenic Dopant for Liquid Crystal Research

Due to its non-mesogenic nature and high melting point of 108-112 °C, 4-Cyano-4'-methylbiphenyl (1CB) is an ideal small-molecule dopant for fundamental NMR studies investigating orientational order in nematic hosts like 5CB. The ¹H-NMR and ²H-NMR studies by Hoatson et al. (1988) utilized low concentrations of perdeuterated 1CB dissolved in 5CB to probe molecular flexibility and solute-solvent interactions without the dopant contributing to mesophase formation. Procurement of 1CB enables research groups to conduct analogous fundamental physical studies of liquid crystalline environments without the confounding variable of introducing a mesogenic solute. [3]

In Vitro Monocyte Biology and Chemokine Studies

The compound's unique ability to act as a monocyte chemoattractant and to stimulate the production of multiple cytokines (MCP-1, TNFα, IL-1β, IL-6) makes it a valuable tool for investigating monocyte activation pathways in vitro. Unlike standard chemokines, this small-molecule biphenyl derivative provides a structurally distinct probe for studying chemotactic and adhesion signaling. Research groups should specifically procure 4-Cyano-4'-methylbiphenyl for these assays, as the 2-cyano regioisomer and the des-methyl analog 4-cyanobiphenyl have not been reported to exhibit comparable monocyte chemoattractant activity.

Application
Selection Property
Validation Focus
CCR5 antagonist core synthesis
Para-cyano regiochemistry specificity
Reduction and cyclization pathway validation
Nematic host dopant for NMR studies
Non-mesogenic behavior and high thermal stability
Orientational order probe validation
In vitro monocyte activation studies
Reported monocyte chemoattractant profile
Cytokine induction and chemotaxis pathway investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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